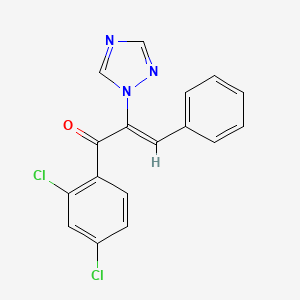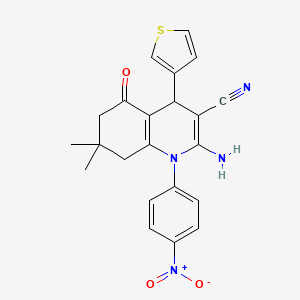![molecular formula C21H15N3O4 B15012121 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15012121.png)
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) formed by the condensation of an amine and a carbonyl compound. The presence of benzoxazole and nitrophenol groups in its structure contributes to its distinctive chemical behavior and potential utility in research and industry.
准备方法
The synthesis of 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 2-(2-methylphenyl)-1,3-benzoxazole-5-carbaldehyde and 4-nitrophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated to promote the formation of the imine bond, and the product is subsequently purified by recrystallization or column chromatography.
化学反应分析
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
科学研究应用
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: The compound’s unique properties are being investigated for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group (C=N) can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The benzoxazole and nitrophenol groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
相似化合物的比较
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can be compared with other Schiff bases and benzoxazole derivatives:
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but lacks the nitro group, leading to different chemical reactivity and biological activity.
2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol: The position of the methyl group on the phenyl ring affects the compound’s steric and electronic properties.
2-[(E)-{[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol: The presence of a methoxy group instead of a methyl group influences the compound’s solubility and interaction with biological targets.
属性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C21H15N3O4/c1-13-4-2-3-5-17(13)21-23-18-11-15(6-9-20(18)28-21)22-12-14-10-16(24(26)27)7-8-19(14)25/h2-12,25H,1H3 |
InChI 键 |
NNRCOTFLNRTPHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-(4-tert-butylbenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012038.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B15012068.png)
![5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012074.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)

![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15012086.png)


![(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15012090.png)
![N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
![2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15012101.png)
![2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012103.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B15012129.png)
